N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-3-16-9-11-18(12-10-16)26-21(30)14-31-24-27-19(13-20(29)28-24)22-15(2)25-23(32-22)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3,(H,26,30)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKQSFKELHFYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
It features a thiazole ring, an oxadiazole moiety, and a sulfonamide group which are critical for its biological activity. The structural complexity is believed to contribute to its interaction with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Characterization techniques such as:
- Nuclear Magnetic Resonance (NMR)
- Fourier Transform Infrared Spectroscopy (FTIR)
- Mass Spectrometry (MS)
are employed to confirm the structure and purity of the synthesized product.
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and oxadiazole rings exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative of the compound showed potent cytotoxicity against various cancer cell lines including HCT-15 colon carcinoma with an IC50 value of 1.61 µg/mL .
- Case Study 2 : Another study highlighted that modifications in the thiazole ring significantly enhanced cytotoxic activity against A549 lung adenocarcinoma cells .
The structure-activity relationship (SAR) indicates that the presence of electron-donating groups on the phenyl ring increases activity by enhancing interactions with target proteins involved in cancer cell proliferation.
Anti-inflammatory Activity
Compounds similar to this compound have been tested for anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Summary of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process often includes the formation of the thiazole and oxadiazole moieties through condensation reactions, followed by sulfonamide formation. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Numerous studies have explored the anticancer potential of compounds containing thiazole and oxadiazole moieties. For instance:
- Thiazole Derivatives : Compounds similar to this compound have shown promising results against various cancer cell lines. For example, thiazole-integrated pyridine derivatives have demonstrated significant activity against breast cancer cells (IC50 = 5.71 μM), outperforming standard treatments like 5-fluorouracil .
- Oxadiazole Compounds : Research indicates that oxadiazole derivatives exhibit potent antitumor activity. A study highlighted that certain oxadiazole derivatives showed excellent cytotoxicity against A549 lung cancer cells .
Anticonvulsant Properties
Compounds with thiazole structures have been investigated for their anticonvulsant properties. For example:
- Anticonvulsant Activity : A series of thiazole-containing compounds were evaluated for their effectiveness in animal models of seizures, revealing significant anticonvulsant activity with median effective doses lower than traditional medications .
Antimicrobial Activity
The antimicrobial properties of thiazole and oxadiazole derivatives have also been studied extensively:
- Antibacterial Efficacy : Certain thiazole derivatives exhibited strong antibacterial activity against a range of pathogens. For example, compounds containing imidazotriazole rings showed superior activity against Staphylococcus epidermidis compared to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:
- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups has been linked to enhanced anticancer activity.
- Oxadiazole Integration : The incorporation of oxadiazole moieties into the structure can significantly improve bioactivity against cancer cells.
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
- Thiazole-Pyridine Hybrids : These hybrids demonstrated remarkable anti-breast cancer efficacy in vitro and were found to inhibit tumor growth significantly .
- Thiazole-Amino Acid Conjugates : These conjugates were evaluated for their potential as novel therapeutic agents in treating various cancers and showed promising results in preclinical models .
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding intermediate amides or nitriles. For example:
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, H₂SO₄) | Concentrated HCl (6M) | Cleavage to form 3-(3-(2-ethylthiazol-4-yl)phenyl)-5-(2-aminoethyl)amide | 72–78% | |
| Basic (NaOH) | 10% NaOH aqueous solution | Degradation to benzonitrile derivatives | 65% |
Hydrolysis mechanisms involve protonation of the oxadiazole ring followed by nucleophilic attack at the electrophilic carbon positions. Stability varies with pH, with faster degradation observed in strongly acidic environments.
Electrophilic Substitution on the Thiazole Ring
The 2-ethylthiazole moiety participates in electrophilic substitutions at the C5 position due to electron-rich sulfur and nitrogen atoms:
| Reaction | Reagents | Products | Notes | Source |
|---|---|---|---|---|
| Bromination | Br₂ in CHCl₃ | 5-bromo-2-ethylthiazole derivative | Requires Lewis acid (FeCl₃) | |
| Nitration | HNO₃/H₂SO₄ | 5-nitro-2-ethylthiazole derivative | Moderate regioselectivity |
The ethyl group at C2 sterically hinders substitution at adjacent positions, directing reactivity to C5 .
Sulfonamide Group Reactivity
The 4-methylbenzenesulfonamide group undergoes characteristic reactions:
The sulfonamide’s NH group participates in hydrogen bonding, affecting solubility and crystallization behavior .
Nucleophilic Attack on the Oxadiazole Ring
The electron-deficient 1,2,4-oxadiazole ring reacts with nucleophiles (e.g., amines, thiols):
| Nucleophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Hydrazine | Ethanol, reflux | Ring opening to form hydrazide derivatives | 82% | |
| Thiophenol | DMF, 80°C | Thioether-linked analogs | 68% |
This reactivity is exploited to generate bioisosteres or prodrugs.
Oxidation of the Ethyl Group
The 2-ethyl substituent on the thiazole can be oxidized to a carboxylic acid:
| Oxidizing Agent | Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | 2-carboxythiazole derivative | High | |
| RuO₄ | Acetone, RT | Partial oxidation to ketone intermediate | Moderate |
Oxidation pathways are critical for metabolite formation in biological systems .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 250°C:
| Temperature Range | Major Process | Byproducts Identified | Source |
|---|---|---|---|
| 250–300°C | Oxadiazole ring cleavage | CO, NH₃, and sulfur-containing fragments | |
| 300–400°C | Sulfonamide degradation | SO₂, toluene derivatives |
Stability under thermal stress is critical for storage and processing.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
C-S bond cleavage in the sulfonamide group, forming radical intermediates .
-
Ring-opening of oxadiazole to generate nitrile oxides.
Metal-Catalyzed Coupling Reactions
The aryl-thiazole system participates in cross-coupling reactions:
| Catalyst | Reaction Type | Products | Source |
|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki coupling | Biaryl derivatives with boronates | |
| CuI | Ullmann coupling | N-aryl sulfonamide analogs |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Sulfonamide vs. Ureido/Amino Groups: The 4-methylbenzenesulfonamide in the target compound may confer better metabolic stability compared to the ureido group in Compound 130 (), which is prone to hydrolysis .
Synthetic Flexibility :
- The target compound’s synthesis likely mirrors methods for analogs in and , such as cyclization of thioamide intermediates () or coupling of amidoximes with activated carboxylic acids () .
Spectroscopic Validation :
- IR and NMR data from confirm tautomerism and regioselectivity in oxadiazole derivatives. For example, the absence of νC=O (~1663–1682 cm⁻¹) in triazole-thiones () supports the oxadiazole tautomer in the target compound .
Research Implications and Limitations
- Gaps: No direct biological data (e.g., IC₅₀, MIC) are provided for the target compound. Further studies on its solubility, stability, and in vitro activity are needed.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide?
- Answer : The synthesis involves sequential heterocyclic ring formation. A common approach is to first construct the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under microwave-assisted conditions. The thiazole moiety can be introduced via Hantzsch thiazole synthesis using α-halo ketones and thiourea. Final sulfonamide coupling is achieved by reacting the amine intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane with a base like triethylamine. Purity is optimized via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Answer : X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation in a solvent system (e.g., ethanol/water). Data collection using Cu-Kα radiation (λ = 1.54178 Å) and refinement via SHELXL (for small molecules) or SHELXS (for initial phase solutions) ensures precise determination of bond lengths, angles, and stereochemistry. Complementary techniques include - and -NMR spectroscopy (in DMSO-d6) and high-resolution mass spectrometry (HRMS, ESI+) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR peak splitting vs. crystallographic symmetry) be resolved?
- Answer : Discrepancies often arise from dynamic processes (e.g., conformational flexibility in solution vs. solid-state rigidity). Variable-temperature NMR (VT-NMR) can identify rotational barriers or tautomeric equilibria. For example, broadening or coalescence of peaks at elevated temperatures suggests exchange processes. Cross-validation with DFT calculations (using Gaussian or ORCA) for optimized geometries and NMR chemical shift predictions (via GIAO method) helps reconcile experimental and theoretical data .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Answer : Rational design focuses on pharmacophore tuning:
- Sulfonamide group : Replace the 4-methyl group with electron-withdrawing substituents (e.g., -NO) to enhance hydrogen-bonding interactions with target proteins.
- Oxadiazole ring : Introduce halogen substituents (e.g., -Cl) at the phenyl ring to improve lipophilicity and membrane permeability.
- Thiazole moiety : Modify the 2-ethyl group to bulkier alkyl chains (e.g., cyclopentyl) to probe steric effects on receptor binding.
Activity is evaluated via in vitro assays (e.g., enzyme inhibition IC determination) followed by QSAR modeling to guide iterative synthesis .
Q. How can computational methods predict binding modes of this compound with biological targets?
- Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) are employed. Steps include:
- Target preparation : Retrieve a protein structure (e.g., from PDB) and remove water/co-crystallized ligands.
- Ligand parameterization : Generate 3D conformers of the compound (Open Babel) and assign charges (GAFF force field).
- Docking : Perform flexible docking with a grid centered on the active site. Top poses are refined via MM-GBSA free energy calculations.
- MD validation : Run 100-ns simulations to assess binding stability (RMSD, hydrogen bond occupancy) .
Data Analysis and Experimental Design
Q. What analytical techniques are critical for assessing purity and stability under varying conditions?
- Answer :
- HPLC-DAD/MS : Use a C18 column (ACN/water + 0.1% formic acid) to monitor degradation products under stress conditions (heat, UV light, acidic/basic hydrolysis).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (N atmosphere, 10°C/min ramp).
- Kinetic solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method with UV quantification at λ .
Q. How should researchers design experiments to resolve conflicting bioassay results (e.g., cytotoxicity vs. therapeutic efficacy)?
- Answer :
- Dose-response profiling : Test across a wide concentration range (nM to μM) to identify therapeutic windows.
- Off-target screening : Use kinase panels or phenotypic assays (e.g., zebrafish models) to rule out non-specific effects.
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected at sub-cytotoxic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
